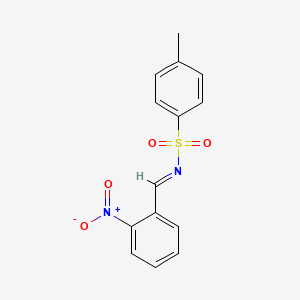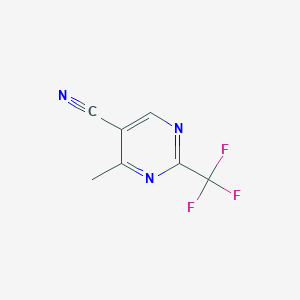
4-Methyl-2-(trifluoromethyl)pyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(trifluoromethyl)pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of a trifluoromethyl group at the second position, a methyl group at the fourth position, and a carbonitrile group at the fifth position of the pyrimidine ring.
Méthodes De Préparation
The synthesis of 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carbonitrile typically involves the use of organolithium reagents. One common method includes the reaction of 2,4-dichloro-6-phenylpyrimidine with organolithium reagents to introduce the desired substituents at specific positions on the pyrimidine ring . The reaction conditions often involve low temperatures and the use of anhydrous solvents to ensure high regioselectivity and yield.
Analyse Des Réactions Chimiques
4-Methyl-2-(trifluoromethyl)pyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution reactions due to the electron-deficient nature of the pyrimidine ring.
Suzuki-Miyaura Coupling: This reaction involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Applications De Recherche Scientifique
4-Methyl-2-(trifluoromethyl)pyrimidine-5-carbonitrile has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Anticancer Research: Pyrimidine derivatives, including this compound, have been studied for their potential as tyrosine kinase inhibitors targeting the epidermal growth factor receptor (EGFR).
Neuroprotection: The compound has been evaluated for its neuroprotective and anti-neuroinflammatory properties.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways:
EGFR Inhibition: The compound acts as an ATP mimicking tyrosine kinase inhibitor, binding to the active site of the epidermal growth factor receptor and inhibiting its activity.
Anti-inflammatory Pathways: The compound inhibits the NF-kB inflammatory pathway and reduces the expression of endoplasmic reticulum stress markers, thereby exerting its neuroprotective effects.
Comparaison Avec Des Composés Similaires
4-Methyl-2-(trifluoromethyl)pyrimidine-5-carbonitrile can be compared with other pyrimidine derivatives that have similar structures and biological activities:
2-Chloro-4-(trifluoromethyl)pyrimidine: This compound shares the trifluoromethyl group but differs in the presence of a chlorine atom instead of a methyl group.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds have shown potent CDK2 inhibitory activity and cytotoxic effects against cancer cell lines.
Pyrimidine-5-carbonitrile Derivatives: These compounds have been designed as ATP mimicking tyrosine kinase inhibitors and have shown significant anticancer activities.
Propriétés
Formule moléculaire |
C7H4F3N3 |
|---|---|
Poids moléculaire |
187.12 g/mol |
Nom IUPAC |
4-methyl-2-(trifluoromethyl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C7H4F3N3/c1-4-5(2-11)3-12-6(13-4)7(8,9)10/h3H,1H3 |
Clé InChI |
PGTJEZYVHJRLGD-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NC=C1C#N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


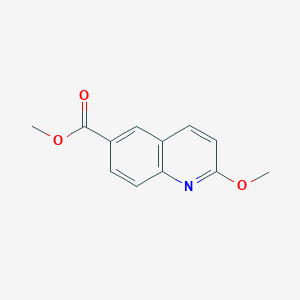
![Tert-butyl n-[(2-fluoro-3-hydroxyphenyl)methyl]carbamate](/img/structure/B13656167.png)
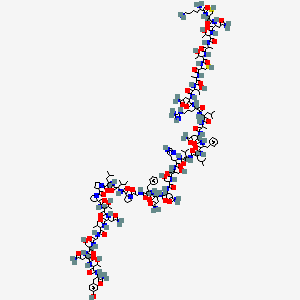
![9-([1,1'-Biphenyl]-3-yl)-9H-3,9'-bicarbazole](/img/structure/B13656185.png)
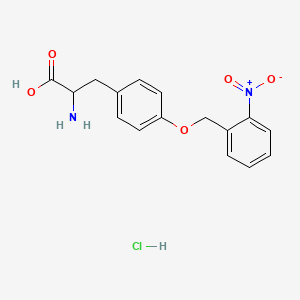
![Hexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2'-[1,3]dioxolane]](/img/structure/B13656206.png)
![3-Methyl-2-[(oxan-4-yl)amino]butanoic acid hydrochloride](/img/structure/B13656212.png)
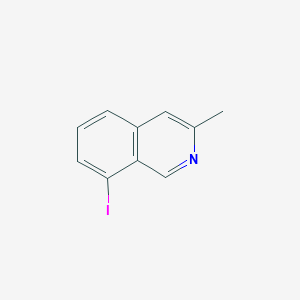

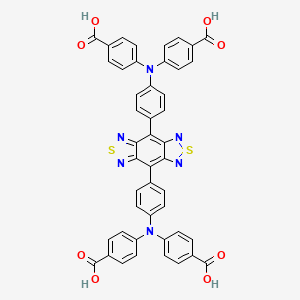
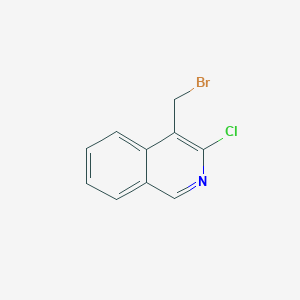

![[3-Benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13656237.png)
